molecular formula C43H52N4O6 B12779743 Carbamic acid, ((1S,2S)-3-((2S,5'S)-4-((1R)-2-amino-2-oxo-1-(phenylmethyl)ethyl)-2,3,4',5'-tetrahydro-2-(2-methylpropyl)-3,4'-dioxo-5'-(phenylmethyl)(2,3'-bi-1H-pyrrol)-5'-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester CAS No. 153239-99-7

Carbamic acid, ((1S,2S)-3-((2S,5'S)-4-((1R)-2-amino-2-oxo-1-(phenylmethyl)ethyl)-2,3,4',5'-tetrahydro-2-(2-methylpropyl)-3,4'-dioxo-5'-(phenylmethyl)(2,3'-bi-1H-pyrrol)-5'-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester

Cat. No.: B12779743
CAS No.: 153239-99-7
M. Wt: 720.9 g/mol
InChI Key: CKYACXOOSKITEJ-SRGBXEJSSA-N
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Description

Carbamic acid, ((1S,2S)-3-((2S,5’S)-4-((1R)-2-amino-2-oxo-1-(phenylmethyl)ethyl)-2,3,4’,5’-tetrahydro-2-(2-methylpropyl)-3,4’-dioxo-5’-(phenylmethyl)(2,3’-bi-1H-pyrrol)-5’-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Carbamic Acid Backbone: This step involves the reaction of an amine with carbon dioxide or a carbonyl compound to form the carbamic acid group.

    Introduction of Functional Groups: Various functional groups such as hydroxyl, amino, and phenylmethyl groups are introduced through specific reactions like nucleophilic substitution, reduction, and oxidation.

    Chiral Center Formation: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the production of specialty chemicals, polymers, or other materials. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other carbamic acid derivatives with different functional groups or stereochemistry. Examples include:

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, phenyl ester

Uniqueness

The uniqueness of this compound lies in its complex structure and multiple chiral centers

Properties

CAS No.

153239-99-7

Molecular Formula

C43H52N4O6

Molecular Weight

720.9 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-4-[(2S)-4-[(2S)-4-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-2-benzyl-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C43H52N4O6/c1-28(2)23-43(37(49)33(26-46-43)32(39(44)51)21-29-15-9-6-10-16-29)34-27-45-42(38(34)50,24-31-19-13-8-14-20-31)25-36(48)35(22-30-17-11-7-12-18-30)47-40(52)53-41(3,4)5/h6-20,26-28,32,35-36,45-46,48H,21-25H2,1-5H3,(H2,44,51)(H,47,52)/t32-,35+,36+,42+,43+/m1/s1

InChI Key

CKYACXOOSKITEJ-SRGBXEJSSA-N

Isomeric SMILES

CC(C)C[C@@]1(C(=O)C(=CN1)[C@@H](CC2=CC=CC=C2)C(=O)N)C3=CN[C@@](C3=O)(CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)N)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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